molecular formula C15H21BrN4O2 B1403156 Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate CAS No. 1146950-68-6

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate

Cat. No.: B1403156
CAS No.: 1146950-68-6
M. Wt: 369.26 g/mol
InChI Key: GSLCAJAIDYAONS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21BrN4O2 and its molecular weight is 369.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Catalytic Applications

  • Graphical Synthetic Routes of Vandetanib : A study reviewed existing synthetic routes of vandetanib, an important pharmaceutical compound, and analyzed different synthetic routes for suitable industrial production. It was found that the compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were key intermediates in a process that also involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to give the title compound. This route was shown to be more favorable, yielding higher and offering greater commercial value for manufacturing scale (W. Mi, 2015).

Biodegradation and Environmental Fate

  • Decomposition of Methyl Tert-Butyl Ether : Research into the decomposition of methyl tert-butyl ether (MTBE), which is used as an oxygenate and octane enhancer in gasoline, has shown that adding hydrogen in a cold plasma reactor can be an effective method for its decomposition and conversion into less harmful substances. This study highlights the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, suggesting a potential application for similar compounds (L. Hsieh et al., 2011).

Environmental Pollution and Ecotoxicity

  • Environmental Water Pollution : 4-tert-Octylphenol, a compound structurally related to the tert-butyl group, has been reviewed for its environmental presence, pollution potential, and ecotoxicity. The review concluded that inadequate knowledge of its endocrine activities impedes understanding of its toxicity, which could frustrate efforts to eliminate the compound from the environment. This indicates a need for further research into similar compounds to better understand their environmental impacts (L. Olaniyan et al., 2020).

Synthesis and Chemical Properties

  • Selective Organic Synthesis : A review of metal cation-exchanged clay catalysts for organic synthesis discussed various applications, including the synthesis of compounds with tert-butyl groups. The use of these catalysts for reactions such as the Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation highlights the versatility and potential of tert-butyl-containing compounds in organic synthesis (Jun-ichi Tateiwa & S. Uemura, 1997).

Properties

IUPAC Name

tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O2/c1-14(2,3)22-13(21)19-8-5-15(4-7-17,6-9-19)20-11-12(16)10-18-20/h10-11H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLCAJAIDYAONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-bromo-1H-pyrazole (362 mg), 1,8-diazabicyclo[5.4.0]undec-7-ene (0.368 ml) and tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (547 mg) in acetonitrile (10 ml) were stirred at 45° C. for 6 hours. The crude reaction was concentrated on dicalite (diatomaceous earth) and was purified by flash chromatography on silica gel eluting with 0 to 20% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate (570 mg) as a white foam. NMR Spectrum: (DMSO-d6) 1.45 (s, 9H), 1.94-2.04 (m, 2H), 2.54-2.62 (m, 2H), 2.80 (s, 2H), 2.93-3.04 (m, 2H), 3.88 (bs, 2H), 7.57 (s, 1H), 7.73 (s, 1H)
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate

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